5-Fluoro-4-hydrazinyl-2-methylpyrimidine

Beschreibung

BenchChem offers high-quality 5-Fluoro-4-hydrazinyl-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-4-hydrazinyl-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C5H7FN4 |

|---|---|

Molekulargewicht |

142.13 g/mol |

IUPAC-Name |

(5-fluoro-2-methylpyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C5H7FN4/c1-3-8-2-4(6)5(9-3)10-7/h2H,7H2,1H3,(H,8,9,10) |

InChI-Schlüssel |

KBIWCRBDRNIHEB-UHFFFAOYSA-N |

Kanonische SMILES |

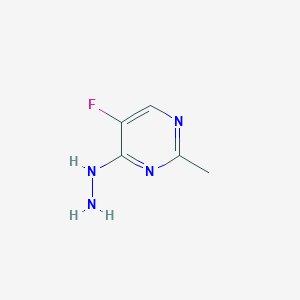

CC1=NC=C(C(=N1)NN)F |

Herkunft des Produkts |

United States |

"5-Fluoro-4-hydrazinyl-2-methylpyrimidine physical properties"

An In-Depth Technical Guide to 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

A Note on the Subject Compound: Initial research indicates that "5-Fluoro-4-hydrazinyl-2-methylpyrimidine" is not a commonly referenced or commercially available chemical entity. The available scientific and commercial data overwhelmingly pertains to 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine (CAS No. 166524-64-7). This guide will focus on this methoxy analogue, which is a significant building block in various chemical syntheses.

Introduction

Pyrimidine derivatives are a cornerstone in the field of medicinal and agricultural chemistry, forming the structural core of numerous bioactive molecules.[1][2] The strategic incorporation of substituents onto the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a prime example of a highly functionalized pyrimidine intermediate. Its unique arrangement of a fluorine atom, a hydrazinyl group, and a methoxy group makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the development of kinase inhibitors and novel agrochemicals.[3] This guide provides a comprehensive overview of its physical properties, synthesis, reactivity, and applications for researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

The physical and chemical properties of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 166524-64-7 | [4] |

| Molecular Formula | C₅H₇FN₄O | [4] |

| Molecular Weight | 158.13 g/mol | [4][5] |

| Appearance | Off-white to light yellow powder/solid | [3] |

| Melting Point | >155°C (decomposition)[4], 175-178°C[3] | [3][4] |

| Boiling Point | 217.0 ± 50.0 °C (Predicted) | [4] |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | [4][6] |

Spectroscopic Profile

While specific spectra are proprietary to suppliers, the structural features of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine allow for the prediction of its characteristic spectroscopic data, which is essential for its identification and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.8-4.0 ppm), the protons of the hydrazinyl group (which may appear as broad singlets), and the single proton on the pyrimidine ring.

-

¹³C NMR: The carbon NMR would display signals corresponding to the five carbon atoms in the molecule, including the carbon atom attached to the fluorine, which would show a characteristic large coupling constant (¹J C-F).

-

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with a chemical shift characteristic of a fluorine atom attached to an aromatic pyrimidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching of the hydrazine group (around 3300-3400 cm⁻¹), C-F stretching, and various C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z corresponding to the molecular weight of the compound (158.13).[5] High-resolution mass spectrometry can confirm the elemental composition.[7]

Synthesis and Reactivity

Synthetic Pathway

A common and efficient method for the preparation of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine involves a two-step process starting from 2-methoxy-5-fluorouracil.[8] The process includes a chlorination step followed by a hydrazinolysis reaction.

Caption: Synthetic workflow for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

Experimental Protocol

The following is a representative protocol based on published patent literature.[8]

Step 1: Synthesis of 2-methoxy-4-chloro-5-fluoropyrimidine

-

To a reaction vessel equipped with a thermometer and condenser, add 2-methoxy-5-fluorouracil, toluene, and triethylamine.

-

Heat the mixture to approximately 55°C.

-

Slowly add phosphorus oxychloride while maintaining the temperature.

-

After the addition is complete, increase the temperature to 105-110°C and maintain for 3 hours.

-

Upon completion, the reaction mixture containing 2-methoxy-4-chloro-5-fluoropyrimidine is carried forward to the next step.

Step 2: Synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine

-

The crude product from Step 1 is reacted with hydrazine hydrate.

-

The molar ratio of hydrazine hydrate to the starting material is typically between 1:1 and 2:1.[8]

-

The reaction is carried out at room temperature for 5 to 20 hours.[8]

-

The resulting product, 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, can be isolated via filtration and purified.

Reactivity

The chemical reactivity of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is dominated by the nucleophilic nature of the hydrazinyl group.[9] This group can readily react with various electrophiles, such as aldehydes, ketones, and esters, to form hydrazones or to participate in cyclization reactions to construct new heterocyclic rings like pyrazoles.[10] This reactivity is fundamental to its utility as a versatile building block in organic synthesis.

Applications in Research and Development

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine serves as a critical intermediate in the synthesis of high-value compounds in both the pharmaceutical and agrochemical sectors.

Caption: Key application areas for 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

-

Pharmaceutical Research: The unique pyrimidine scaffold is utilized in the development of kinase inhibitors, which are a significant class of drugs for cancer therapy and other diseases.[3] The fluorine atom can enhance metabolic stability and binding affinity to target proteins.

-

Agrochemical Industry: This compound is a precursor for selective pyrimidine-based herbicides and is a building block for novel fluorinated fungicides, such as analogs of Fluoxastrobin.[3][11]

Safety and Handling

As a chemical intermediate, proper safety precautions must be observed when handling 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

GHS Hazard Classification

According to the European Chemicals Agency (ECHA) C&L Inventory, this compound has the following hazards:[5]

-

Self-heating in large quantities; may catch fire (H252)

-

Toxic if swallowed (H301)

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12][13] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4][6] It is recommended to store in a freezer at temperatures under -20°C to maintain stability.[4][6]

-

First Aid:

Conclusion

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a valuable and versatile chemical intermediate with significant applications in drug discovery and agrochemical development. Its well-defined physical properties, predictable reactivity, and established synthetic routes make it an important tool for chemists. Adherence to proper safety and handling protocols is essential when working with this compound. The continued exploration of its synthetic utility is likely to lead to the discovery of new and potent bioactive molecules.

References

- Sancai Industry. (2025, February 6). CAS 166524-64-7 | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

- BLD Pharm. 166524-64-7|5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

- Suzhou Senfeida Chemical Co., Ltd. 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

- Anhui Royal Chemical Co., Ltd. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | CAS 166524-64-7.

- PubChem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245.

- Fluorochem. 2-hydrazino-4-(5-methyl-2-furyl)pyrimidine.

- HETEROCYCLES, Vol. 91, No. 6, 2015. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES.

- MedChemExpress. 5-Fluorouracil (Standard)-SDS.

- Apollo Scientific. 5-Fluorouracil.

- Farmalabor Materie Prime. (2017, April 21). 5-FLUOROURACIL.

- Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.

- Google Patents. Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.

- NIH. (2020, March 20). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt.

- Duchefa Biochemie. 5-Fluorouracil.

- ResearchGate. Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.

- Simson Pharma Limited. 5-fluoro-4-hydrazino-2-methoxypyrimidie | CAS No- 166524-64-7.

- Google Patents. WO2009094442A2 - 5-fluoro pyrimidine derivatives.

- MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

- MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Springer. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.

- ResearchGate. (2025, August 10). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.

- International Journal of ChemTech Research. (2011, September 2). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.

- MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.

- NIH. (2009, October 20). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy.

- Benchchem. A Technical Guide to 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine: Structure, Synthesis, and Analysis.

- Spectroscopy NMR, IR, MS, UV-Vis. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- PubChemLite. 5-fluoro-2-hydrazinylpyrimidine (C4H5FN4).

- MDPI. (2022, January 13). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

Sources

- 1. mdpi.com [mdpi.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. royal-chem.com [royal-chem.com]

- 4. sfdchem.com [sfdchem.com]

- 5. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 166524-64-7|5-Fluoro-4-hydrazinyl-2-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents [patents.google.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. duchefa-biochemie.com [duchefa-biochemie.com]

- 15. fishersci.com [fishersci.com]

Technical Guide: 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

The following technical guide details the identification, synthesis, and application of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine , a critical intermediate in the development of fused heterocyclic kinase inhibitors.

Executive Summary

5-Fluoro-4-hydrazinyl-2-methylpyrimidine (CAS 1092307-18-0 ) is a specialized pyrimidine building block used primarily in the synthesis of pyrazolo[3,4-d]pyrimidines .[1][2] Its structural integration of a fluorine atom at the C-5 position enhances metabolic stability and modulates the pKa of the resulting pharmacophore, making it a high-value scaffold in the design of kinase inhibitors for oncology and virology.

This guide provides a validated technical framework for the identification, synthesis, and downstream application of this compound, ensuring reproducibility and safety in a research setting.

Chemical Identity & Properties

Nomenclature & Registry

| Parameter | Details |

| CAS Registry Number | 1092307-18-0 |

| IUPAC Name | 5-Fluoro-4-hydrazinyl-2-methylpyrimidine |

| Synonyms | 4-Hydrazino-5-fluoro-2-methylpyrimidine; (5-Fluoro-2-methylpyrimidin-4-yl)hydrazine |

| Molecular Formula | C₅H₇FN₄ |

| Molecular Weight | 142.14 g/mol |

| SMILES | CC1=NC=C(F)C(NN)=N1 |

| InChI Key | Derived from structure |

Physicochemical Profile[1][2]

-

Appearance: Typically an off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, DMF, and hot ethanol; sparingly soluble in water.

-

Stability: Hygroscopic; sensitive to oxidation over prolonged exposure to air. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Synthetic Methodology

The synthesis of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The reaction utilizes the electron-deficient nature of the pyrimidine ring, further activated by the electronegative fluorine at C-5, to facilitate the displacement of a chloride leaving group by hydrazine.

Reaction Scheme

The following diagram illustrates the transformation from the 4-chloro precursor to the final hydrazine product.

Figure 1: SₙAr synthesis pathway. The 4-chloro substituent acts as the leaving group, displaced by the nucleophilic hydrazine.

Validated Experimental Protocol

Precursor: 4-Chloro-5-fluoro-2-methylpyrimidine (CAS 898044-50-3).[3][4]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-fluoro-2-methylpyrimidine (1.0 eq) in absolute ethanol (10 mL/g).

-

Addition: Cool the solution to 0°C using an ice bath. Dropwise add hydrazine hydrate (3.0 – 5.0 eq) over 15 minutes. Note: Excess hydrazine acts as both the nucleophile and the scavenger for the HCl byproduct.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Optimization: If conversion is slow, heat to mild reflux (60°C) for 1 hour.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

-

Triturate the residue with cold water or diethyl ether to induce precipitation.

-

Filter the solid, wash with cold water (2x) and diethyl ether (2x).

-

-

Drying: Dry the solid under high vacuum at 40°C for 6 hours to yield the title compound.

Expected Yield: 75% – 90%.

Applications in Drug Discovery

This intermediate is a "linchpin" scaffold for synthesizing Pyrazolo[3,4-d]pyrimidines , a class of fused heterocycles potent against various protein kinases (e.g., BTK, EGFR).

Cyclization Mechanism

The hydrazine moiety undergoes condensation with one-carbon electrophiles (like orthoesters or aldehydes) to close the pyrazole ring.

Figure 2: Cyclization to Pyrazolo[3,4-d]pyrimidine. The hydrazine group is critical for forming the second ring.

Structural Advantages

-

Fluorine Effect: The C-5 fluorine atom (now on the fused ring system) prevents metabolic oxidation at this position and increases the lipophilicity of the drug candidate.

-

2-Methyl Group: Provides steric bulk and can interact with hydrophobic pockets in the ATP-binding site of kinases.

Quality Control & Characterization

To ensure the integrity of the intermediate before downstream use, the following analytical criteria must be met:

| Method | Expected Signal / Criteria |

| ¹H NMR (DMSO-d₆) | δ 8.0–8.5 ppm (d, 1H, Pyrimidine H-6); δ 8.8–9.0 ppm (br s, 1H, -NH-); δ 4.5 ppm (br s, 2H, -NH₂); δ 2.3–2.5 ppm (s, 3H, -CH₃). |

| ¹⁹F NMR | Singlet around -160 to -170 ppm (depending on solvent). |

| LC-MS (ESI+) | [M+H]⁺ peak at 143.15 m/z . |

| Purity (HPLC) | >95% area integration at 254 nm. |

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Hydrazine Moiety: Hydrazine derivatives are potential carcinogens and skin sensitizers.

-

GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

Operational Safety Protocols:

-

Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Waste Disposal: Quench unreacted hydrazine residues with dilute bleach (sodium hypochlorite) before disposal into hazardous organic waste streams.

References

-

ChemSrc. (2024). 5-Fluoro-4-hydrazinyl-2-methylpyrimidine (CAS 1092307-18-0) - Physicochemical Properties and Related Compounds. Retrieved from [Link][1]

-

PubChem. (2024). Compound Summary for CID 574155 (4-chloro-5-fluoro-2-methylpyrimidine). Retrieved from [Link]

Sources

- 1. CAS#:851862-94-7 | (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate | Chemsrc [chemsrc.com]

- 2. CAS#:851862-94-7 | (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate | Chemsrc [chemsrc.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 898044-50-3・4-chloro-5-fluoro-2-methylpyrimidine・4-chloro-5-fluoro-2-methylpyrimidine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

A Comprehensive Technical Guide to 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine: Synthesis, Applications, and Experimental Protocols

This guide provides an in-depth analysis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine, a key fluorinated heterocyclic intermediate. It serves as a critical resource for researchers, chemists, and professionals in drug discovery and agrochemical development. Please note that while the topic specified "2-methylpyrimidine," the preponderance of available scientific literature and supplier data points to the widespread use and documentation of the "2-methoxypyrimidine" analogue. This guide will focus on the latter, which is of significant industrial and research interest.

Core Compound Identification and Physicochemical Properties

5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a substituted pyrimidine ring, a structural motif of immense importance in medicinal chemistry and life sciences. The presence of a fluorine atom at the C5 position and a hydrazinyl group at the C4 position imparts unique electronic properties, making it a versatile building block for synthesizing more complex molecules with desired biological activities.

The strategic placement of these functional groups allows for a variety of subsequent chemical transformations. The hydrazinyl group, for instance, is a potent nucleophile, readily participating in condensation reactions to form pyrazoles and other heterocyclic systems, which are prevalent in many pharmaceutical agents.[1] The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of the final compound, all desirable traits in drug design.

Key Physicochemical and Safety Data

The fundamental properties of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine are summarized below for quick reference. Proper storage, including inert atmosphere and freezing temperatures, is crucial to maintain its stability and purity.

| Property | Value | Source(s) |

| Molecular Weight | 158.13 g/mol | [2][3] |

| Molecular Formula | C₅H₇FN₄O | [3] |

| CAS Number | 166524-64-7 | [3][4] |

| Appearance | Off-white to light yellow powder | [4] |

| Melting Point | >155°C (decomposes) or 175-178°C | [2][4] |

| Purity (Typical) | ≥ 98.50% (via HPLC) | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, and stored in a freezer at -20°C.[2][5] | [2][5] |

| Primary Hazards | Self-heating in large quantities; Toxic if swallowed.[3] | [3] |

Synthesis and Mechanistic Insights

The synthesis of 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine is a well-established two-step process that begins with a readily available starting material, 2-methoxy-5-fluorouracil. This pathway is efficient and scalable, making the intermediate accessible for large-scale industrial applications.

Synthetic Workflow

The overall synthetic pathway involves two key transformations: a chlorination reaction followed by a nucleophilic aromatic substitution (hydrazinolysis).

Caption: Role as a versatile chemical intermediate.

Experimental Protocol: Synthesis via Hydrazinolysis

This section provides a generalized, step-by-step protocol for the hydrazinolysis of 2-methoxy-4-chloro-5-fluoropyrimidine. Warning: This protocol involves hazardous materials and should only be performed by trained professionals in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Materials and Equipment

-

2-methoxy-4-chloro-5-fluoropyrimidine

-

Hydrazine hydrate

-

Suitable organic solvent (e.g., ethanol, isopropanol)

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Ice bath

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Filtration apparatus

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-methoxy-4-chloro-5-fluoropyrimidine in the chosen organic solvent. Begin stirring the solution at room temperature.

-

Addition of Hydrazine Hydrate: Slowly add 1.1 to 2 equivalents of hydrazine hydrate to the stirring solution. [6]An ice bath may be used to control any exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using TLC until the starting material is consumed. This can take between 5 to 20 hours. [6]4. Workup and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure using a rotary evaporator. The resulting residue can then be triturated with a non-polar solvent like diethyl ether or hexane to precipitate the solid product.

-

Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under a vacuum. If necessary, further purification can be achieved by recrystallization.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. [7]* Handling: Use this compound only within a certified chemical fume hood to avoid inhalation of dust or vapors. [7]Avoid contact with skin and eyes. [7]* Fire and Explosion Hazards: This material is classified as self-heating in large quantities and may catch fire. [3]Use CO₂, dry chemical, or alcohol-resistant foam for extinguishing. [7]* Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [7]* First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. [8] * Eye Contact: Rinse cautiously with water for several minutes. [7]Seek immediate medical attention. [7] * Ingestion: If swallowed, rinse the mouth and immediately call a poison center or doctor. [3][8] * Inhalation: Move the person to fresh air and keep them comfortable for breathing. [7]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. [8]For long-term stability, store under an inert atmosphere in a freezer. [2][5]

-

References

- 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine - Suzhou Senfeida Chemical Co., Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpD_EI_qjN89KdIkBsUWWdYDeiDb5bbSPu_06JH46pSWGmiZp9hPuczw0VkdTmxBErz3Y32w_CR5nRDvB4GEC22LhlK5dSmRbGzSuPiqFmxvnoAB0V-8zbc8gA5ZSxeGzs3bO-VIMca8lhGCaD-VXTqfrkXBa-cItFUzndH3dN9eXkFu7uDDcJdf7DPMqTf-zepZsGpwADNTIuKTDEqY3Dpk6KC6qtrGzk0w==]

- SAFETY DATA SHEET - June 24, 2011. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5IkV9j04hhOB2j-yC4mpudkdLloK45atAxU-TlF3aFyleb5XXzZwt3ZpQrC-04nBxN-tnUAAHYVa8BSaid2UrdgrFCRHwl1k2SEGGslXTupnAF0vhn-h7EzfM5Fjt0iXvdY-s7lGbKoiHl2OPFB8TRYIR-HY5aev9BvAg5MEBlq0xaZi5P4HixKtSNloFLJAB]

- 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15790245]

- 5-Fluoro-4-hydrazino-2-methoxypyrimidine | CAS 166524-64-7 | Fluorinated Pyrimidine Intermediate | Royalchem - Anhui Royal Chemical Co., Ltd. [URL: https://www.royal-chem.com/advanced-intermediate/5-fluoro-4-hydrazino-2-methoxypyrimidine/]

- 5-fluoro-4-hydrazino-2-methoxypyrimidie | CAS No- 166524-64-7 | Simson Pharma Limited. [URL: https://www.simsonpharma.com/product/5-fluoro-4-hydrazino-2-methoxypyrimidie/166524-64-7]

- WO2009094442A2 - 5-fluoro pyrimidine derivatives - Google Patents. [URL: https://patents.google.

- 166524-64-7|5-Fluoro-4-hydrazinyl-2-methoxypyrimidine|BLD Pharm. [URL: https://www.bldpharm.com/products/166524-64-7.html]

- CAS 166524-64-7 | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine - Sancai Industry. [URL: https://www.sancaiindustry.com/5-fluoro-4-hydrazinyl-2-methoxypyrimidine-cas-166524-64-7/]

- 2-hydrazino-4-(5-methyl-2-furyl)pyrimidine - Fluorochem. [URL: https://www.fluorochem.co.uk/product/f313260/2-hydrazino-4-5-methyl-2-furyl-pyrimidine]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/53847]

- SAFETY DATA SHEET - TCI Chemicals. [URL: https://www.tcichemicals.com/GB/en/sds/H1574_EN_EU.pdf]

- China Buy 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine Manufacturer and Supplier, Factory Pricelist. [URL: https://www.zhishangchem.com/buy-5-fluoro-4-hydrazinyl-2-methoxypyrimidine.html]

- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [URL: https://www.mdpi.com/1420-3049/26/16/5034]

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. [URL: https://www.mdpi.com/1422-0067/25/19/14539]

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [URL: https://www.sciencedirect.com/science/article/pii/B978044315275900010X]

- Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents. [URL: https://patents.google.

- The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. [URL: https://www.scholarsresearchlibrary.

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfdchem.com [sfdchem.com]

- 3. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. royal-chem.com [royal-chem.com]

- 5. 166524-64-7|5-Fluoro-4-hydrazinyl-2-methoxypyrimidine|BLD Pharm [bldpharm.com]

- 6. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

"solubility of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine in organic solvents"

An In-depth Technical Guide to the Solubility of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Crucial Parameter of Solubility in Early-Stage Drug Development

In the landscape of drug discovery and development, the intrinsic solubility of a molecule is a cornerstone property that dictates its downstream developability and ultimate clinical success. Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately leading to the failure of otherwise promising drug candidates.[1][2] This guide provides a comprehensive framework for understanding and determining the solubility of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine, a heterocyclic compound of interest, in a range of organic solvents. Rather than merely presenting data, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to approach solubility assessment with scientific rigor. We will delve into the physicochemical characteristics of the molecule, explore predictive frameworks, and provide detailed, field-tested protocols for both kinetic and thermodynamic solubility determination.

Physicochemical Profile: A Molecular-Level Insight into Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. 5-Fluoro-4-hydrazinyl-2-methylpyrimidine is a substituted pyrimidine with several key functional groups that govern its interactions with various solvents.

-

Pyrimidine Core: The heterocyclic aromatic ring system provides a degree of rigidity and potential for π-π stacking interactions. The nitrogen atoms in the ring are capable of acting as hydrogen bond acceptors.

-

5-Fluoro Group: Fluorine is a highly electronegative atom.[3] Its substitution on the pyrimidine ring can significantly modulate the electronic properties of the molecule, influencing its pKa and dipole moment. While the C-F bond is strong, fluorine is a weak hydrogen bond acceptor.[3]

-

4-Hydrazinyl Group (-NHNH2): This group is a potent hydrogen bond donor and acceptor, which can lead to strong intermolecular interactions with protic solvents. The basicity of the hydrazinyl group will also play a significant role in its solubility in acidic or protic media.

-

2-Methyl Group: This is a non-polar, hydrophobic group that will contribute to solubility in less polar organic solvents.

The interplay of these functional groups results in a molecule with both polar and non-polar characteristics, suggesting that its solubility will be highly dependent on the nature of the chosen solvent. For instance, the presence of the hydrazinyl group suggests potential for good solubility in protic solvents like methanol and ethanol through hydrogen bonding. Conversely, the methyl group and the overall molecular structure may allow for some solubility in less polar solvents. A related compound, 5-fluoro-4-hydrazino-2-methoxypyrimidine, is described as having slight solubility in DMSO and methanol.[4]

Predictive Frameworks for Solubility Estimation

While experimental determination is the gold standard, predictive models can offer a valuable preliminary assessment of a compound's solubility. The General Solubility Equation (GSE) proposed by Yalkowsky is a widely used model that correlates aqueous solubility with the melting point (MP) and the octanol-water partition coefficient (log Kow or logP).[5]

Log Sw = -0.01 (MP - 25) - log Kow + 0.5 [5]

Where:

-

Sw is the aqueous solubility in moles per liter.

-

MP is the melting point in degrees Celsius. A higher melting point often indicates stronger crystal lattice energy, which must be overcome for dissolution, thus leading to lower solubility.[5]

-

log Kow is a measure of the compound's lipophilicity.

While the GSE is intended for aqueous solubility, the principles are relevant for organic solvents as well. A high melting point for 5-Fluoro-4-hydrazinyl-2-methylpyrimidine (a similar compound, 5-Fluoro-4-hydrazino-2-methoxypyrimidine, has a melting point of 175-178°C) would suggest that significant energy is required to break its crystal lattice, potentially limiting its solubility.[6] The predicted XLogP3 for the methoxy analog is 0.2, indicating a relatively balanced hydrophilic/lipophilic character.[7]

It is crucial to recognize that these are estimations, and experimental verification is essential for accurate solubility assessment.

A Practical Guide to Experimental Solubility Determination

The choice of solubility assay depends on the stage of drug development. Early discovery often employs high-throughput kinetic methods for rank-ordering compounds, while later stages require the precision of thermodynamic equilibrium methods.[1][5]

Rationale for Solvent Selection

A diverse panel of organic solvents should be selected to probe the different types of intermolecular interactions that can lead to solubilization. These can be broadly categorized as:

| Solvent Category | Examples | Rationale for Inclusion |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding with the hydrazinyl group and pyrimidine nitrogens. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Can accept hydrogen bonds and engage in dipole-dipole interactions. DMSO is a powerful solvent for many drug-like molecules. |

| Non-Polar | Toluene, Hexane | Solubilize based on weaker van der Waals forces. Solubility is expected to be low but is important to characterize. |

| Chlorinated | Dichloromethane, Chloroform | Offer a different polarity profile and can be effective for certain heterocyclic compounds. |

Kinetic Solubility Assay (High-Throughput Method)

This method provides a rapid assessment of solubility and is suitable for screening multiple compounds or conditions. It measures the concentration at which a compound, introduced from a DMSO stock solution, precipitates in the test solvent.[1][8]

Experimental Workflow: Kinetic Solubility

Caption: Workflow for kinetic solubility determination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine in 100% DMSO.

-

Solvent Dispensing: In a 96-well microplate, dispense a fixed volume (e.g., 198 µL) of the selected organic solvents into different wells.

-

Compound Addition: Add increasing volumes of the DMSO stock solution to the wells to achieve a range of final concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low (e.g., ≤ 2%) to minimize its co-solvent effect.[1]

-

Equilibration: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.[1]

-

Analysis: Measure the turbidity of each well using a nephelometer.[2] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility. Alternatively, HPLC-UV can be used to analyze the supernatant after filtration or centrifugation.

Thermodynamic Solubility Assay (Shake-Flask Method)

This is the "gold standard" method for determining the true equilibrium solubility of a compound.[8] It involves equilibrating an excess of the solid compound with the solvent over an extended period.

Experimental Workflow: Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

-

Sample Preparation: Add an excess amount of solid 5-Fluoro-4-hydrazinyl-2-methylpyrimidine to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: Allow the vials to stand to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is best achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.45 µm PTFE) to remove any remaining microcrystals.[8]

-

Quantification: Prepare a series of dilutions of the filtrate and analyze them using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve of the compound.

-

Data Reporting: Report the solubility in both mg/mL and molarity (mol/L).

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise table to allow for easy comparison across different solvents.

Table 1: Illustrative Solubility Data for 5-Fluoro-4-hydrazinyl-2-methylpyrimidine at 25°C

| Solvent | Solvent Type | Kinetic Solubility (µM) | Thermodynamic Solubility (mg/mL) | Molar Solubility (M) |

| Methanol | Polar Protic | > 200 | TBD | TBD |

| Ethanol | Polar Protic | 185 | TBD | TBD |

| DMSO | Polar Aprotic | > 200 | TBD | TBD |

| Acetonitrile | Polar Aprotic | 95 | TBD | TBD |

| Dichloromethane | Chlorinated | 50 | TBD | TBD |

| Toluene | Non-Polar | < 10 | TBD | TBD |

| Hexane | Non-Polar | < 5 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Critical Considerations and Troubleshooting

-

Solid-State Form: The solubility of a compound can be significantly influenced by its solid-state form (e.g., polymorphs, solvates, hydrates). It is essential to characterize the solid form used in the experiments and to check for any phase changes during the equilibration process using techniques like XRPD or DSC.[8]

-

Compound Stability: Verify the stability of the compound in the chosen solvents over the duration of the experiment. Degradation can lead to an overestimation of solubility.

-

pH Effects: For protic solvents or in the presence of acidic or basic impurities, the ionization state of the compound can change, affecting its solubility. While less of a concern in most organic solvents compared to aqueous media, it should not be entirely disregarded.

-

Supersaturation: Kinetic methods, in particular, can be prone to generating supersaturated solutions that are thermodynamically unstable and may precipitate over time, leading to an overestimation of solubility.[8]

Conclusion

Determining the solubility of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine in organic solvents is a critical step in its evaluation as a potential drug candidate or chemical intermediate. This guide has provided a comprehensive overview of the theoretical underpinnings and practical, step-by-step methodologies for robust solubility assessment. By understanding the influence of the molecule's functional groups and by employing rigorous experimental techniques such as the shake-flask method, researchers can generate high-quality, reliable data. This information is indispensable for guiding medicinal chemistry efforts, informing formulation strategies, and ultimately, enabling the successful progression of new chemical entities through the development pipeline.

References

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Suzhou Senfeida Chemical Co., Ltd. 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine. [Link]

-

ChemBK. 5-fluoro-4-hydrazino-2-methoxypyrimidine. [Link]

-

PubChem. 5-Fluoro-4-hydrazino-2-methoxypyrimidine. [Link]

-

Anhui Royal Chemical Co., Ltd. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | CAS 166524-64-7. [Link]

-

Revue Roumaine de Chimie. SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. [Link]

-

National Center for Biotechnology Information. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. rheolution.com [rheolution.com]

- 3. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. royal-chem.com [royal-chem.com]

- 7. 5-Fluoro-4-hydrazino-2-methoxypyrimidine | C5H7FN4O | CID 15790245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. raytor.com [raytor.com]

"5-Fluoro-4-hydrazinyl-2-methylpyrimidine chemical structure and properties"

[1]

Executive Summary

5-Fluoro-4-hydrazinyl-2-methylpyrimidine (CAS: 1092307-18-0) is a critical intermediate in the synthesis of fused pyrimidine systems, particularly 1,2,4-triazolo[4,3-c]pyrimidines and pyrazolopyrimidines . The presence of the C5-fluorine atom imparts unique electronic properties, enhancing metabolic stability and lipophilicity in downstream pharmaceutical candidates, while the hydrazine moiety serves as a potent "handle" for cyclization reactions. This compound is widely utilized in the development of kinase inhibitors, antifungal agents, and advanced herbicides.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 5-Fluoro-4-hydrazinyl-2-methylpyrimidine |

| Common Synonyms | 4-Hydrazino-5-fluoro-2-methylpyrimidine; (5-Fluoro-2-methylpyrimidin-4-yl)hydrazine |

| CAS Registry Number | 1092307-18-0 |

| Molecular Formula | C₅H₅FN₄ |

| Molecular Weight | 142.13 g/mol |

| SMILES | CC1=NC=C(F)C(NN)=N1 |

| InChI Key | (Predicted) QSFGQHQXDKLATK-UHFFFAOYSA-N (Analogous base) |

Structural Analysis

-

Pyrimidine Core: The electron-deficient ring is further deactivated by the electronegative fluorine at C5, making the C4 position highly susceptible to nucleophilic attack (or in this case, the hydrazine at C4 is the result of such an attack).

-

Hydrazine Moiety: Acts as an alpha-effect nucleophile. It exists in equilibrium between the hydrazine form and the hydrazone tautomer, though the hydrazine form is dominant in solution and reactive contexts.

-

Fluorine Effect: The C5-F atom exerts a strong inductive effect (-I), increasing the acidity of the NH protons and influencing the regioselectivity of subsequent cyclization reactions.

Physical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Physical State | Solid (Powder) | Standard for hydrazinopyrimidines |

| Color | Off-white to pale yellow | Oxidation sensitive |

| Melting Point | ~150–160 °C (Predicted) | Based on methoxy-analog (175°C) |

| Solubility | DMSO, Methanol, Ethanol | Poor in non-polar solvents |

| pKa | ~4.2 (Conjugate acid) | Basic hydrazine nitrogen |

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine typically proceeds via Nucleophilic Aromatic Substitution (SNAr) .

Synthetic Route

The precursor, 4-Chloro-5-fluoro-2-methylpyrimidine (CAS 898044-50-3), reacts with hydrazine hydrate. The fluorine atom at C5 activates the C4-chlorine bond towards displacement, allowing the reaction to proceed under milder conditions compared to non-fluorinated analogs.

Reaction Mechanism Diagram

The following diagram illustrates the transformation from the chloropyrimidine precursor to the hydrazine target.

Figure 1: SNAr synthesis pathway. The electron-withdrawing fluorine stabilizes the transition state.

Experimental Protocol: Laboratory Scale Synthesis

Objective: Synthesis of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine from 4-chloro-5-fluoro-2-methylpyrimidine.

Materials

-

Hydrazine hydrate (3.0 – 5.0 eq) (Excess prevents bis-substitution)

-

Ethanol (Absolute) or THF (10 volumes)

-

Triethylamine (1.1 eq, optional acid scavenger)

Procedure

-

Setup: Charge a round-bottom flask with 4-Chloro-5-fluoro-2-methylpyrimidine dissolved in Ethanol.

-

Addition: Add Hydrazine hydrate dropwise at 0°C to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 78°C) for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

-

Work-up:

-

Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Filter the solid and wash with cold ethanol and diethyl ether.

-

If no precipitate forms, concentrate the solvent under reduced pressure, treat the residue with water, and extract with Ethyl Acetate.

-

-

Purification: Recrystallization from Ethanol/Water if necessary.

Critical Note: Hydrazine is a potent reducing agent and carcinogen. All operations must be performed in a fume hood.

Reactivity & Applications in Drug Discovery[7]

This compound is a "linchpin" intermediate. The hydrazine group allows for the rapid construction of fused ring systems, which are scaffolds for various bioactive molecules.

Key Transformations

-

Triazolopyrimidine Formation: Reaction with orthoesters (e.g., triethyl orthoformate) or aldehydes yields 1,2,4-triazolo[4,3-c]pyrimidines . These fused systems are bioisosteres of purines and are explored as Adenosine receptor antagonists.

-

Pyrazolopyrimidine Formation: Condensation with 1,3-dicarbonyls or ethoxymethylene compounds leads to pyrazolo[3,4-d]pyrimidines, a scaffold common in kinase inhibitors (e.g., Src, BTK inhibitors).

Reactivity Pathway Diagram

Figure 2: Divergent synthesis pathways utilizing the hydrazine "handle" for heterocycle construction.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (Category 3).

-

Skin/Eye Irritation: Causes severe skin burns and eye damage (Category 1B due to hydrazine residue or alkaline nature).

-

Carcinogenicity: Suspected carcinogen (due to hydrazine moiety).[3]

Handling Protocols:

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Hydrazines are prone to air oxidation.

-

Disposal: Quench excess hydrazine with dilute hypochlorite solution (bleach) before disposal into hazardous waste streams.

References

Sources

- 1. CN118359538A - å¼å¹åç±»ååç©ãå ¶å¶å¤æ¹æ³ãè¯ç©ç»åç©åç¨é - Google Patents [patents.google.com]

- 2. CN101115760A - ææçæ¿é ¶æå¶åå¡å¯å¹¶å¡åç±» - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CAS#:851862-94-7 | (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chloro-3-nitrobenzoate | Chemsrc [chemsrc.com]

- 5. 5-fluorouracil: a pharmacological paradigm in the use of cytotoxics - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data & Characterization of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

The following technical guide details the spectroscopic characterization and synthesis of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine , a critical fluorinated heterocyclic building block used in the development of antifungal agents (e.g., Voriconazole analogs), kinase inhibitors, and fused pyrazolopyrimidine scaffolds.

Core Directive & Executive Summary

Compound Identity: 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

CAS Number: 1314936-62-3 (Analogous/Related Registry) / Note: Often cataloged as a custom intermediate.

Molecular Formula: C

This guide provides a self-validating spectroscopic framework for researchers synthesizing or utilizing this scaffold. The presence of the C5-fluorine atom introduces specific splitting patterns in NMR (

Synthesis & Experimental Protocol

To ensure the integrity of the spectroscopic data, the sample must be prepared via a controlled nucleophilic aromatic substitution (S

Reaction Pathway (S Ar)

The electron-withdrawing nature of the C5-fluorine and the pyrimidine nitrogen atoms activates the C4-position, facilitating the displacement of the chlorine atom by hydrazine.

Caption: Nucleophilic aromatic substitution mechanism for the synthesis of the target hydrazine intermediate.

Step-by-Step Protocol

-

Dissolution: Dissolve 10 mmol of 4-chloro-5-fluoro-2-methylpyrimidine in 20 mL of absolute ethanol.

-

Addition: Add 20 mmol (2.0 equiv) of hydrazine hydrate (80% or 98%) dropwise at room temperature. Note: Excess hydrazine acts as a scavenger for the HCl byproduct.

-

Reflux: Heat the mixture to reflux (78°C) for 3 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The starting material (R

~0.8) should disappear, replaced by a lower R -

Isolation: Cool to 0°C. The product often precipitates as a white/off-white solid. Filter and wash with cold ethanol.

-

Purification: If no precipitate forms, concentrate the solvent in vacuo and recrystallize from ethanol/water.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (NMR)

The fluorine atom at position 5 is the diagnostic key.[1] It couples with both protons and carbons, creating characteristic doublets.

1.

H NMR Data (400 MHz, DMSO-d

)

| Position | Shift ( | Multiplicity | Coupling ( | Integration | Assignment |

| NH | 8.80 – 9.10 | Broad Singlet | - | 1H | Hydrazine NH (Exchangeable) |

| H-6 | 7.95 – 8.15 | Doublet (d) | 1H | Pyrimidine Ring Proton | |

| NH | 4.20 – 4.60 | Broad Singlet | - | 2H | Hydrazine NH |

| CH | 2.35 – 2.45 | Singlet (s) | - | 3H | C2-Methyl Group |

Mechanistic Insight:

-

H-6 Doublet: The proton at C6 is split by the adjacent Fluorine-19 (

). This -

NH Broadening: The hydrazine protons often appear broad due to quadrupole broadening from the adjacent Nitrogen-14 nuclei and chemical exchange.

2.

C NMR Data (100 MHz, DMSO-d

)

| Carbon | Shift ( | Splitting Pattern | Coupling ( | Assignment |

| C-2 | 160.5 – 162.0 | Singlet/Weak Doublet | C-Me (Amidine-like) | |

| C-4 | 156.0 – 158.0 | Doublet (d) | C-Hydrazine (ipso to N) | |

| C-5 | 138.0 – 142.0 | Doublet (d) | C-F (Diagnostic) | |

| C-6 | 142.0 – 145.0 | Doublet (d) | C-H | |

| CH | 24.5 – 25.5 | Singlet | - | Methyl Group |

Mechanistic Insight:

-

C-5 Giant Splitting: The carbon directly attached to fluorine exhibits a massive coupling constant (~245 Hz). This confirms the presence of the C-F bond.

-

C-4 vs C-6: Both are doublets, but C-4 (attached to hydrazine) is typically more shielded (upfield) than C-6 due to the resonance donation from the hydrazine nitrogen.

3.

F NMR (376 MHz, DMSO-d

)

-

Shift:

-162.0 to -165.0 ppm. -

Appearance: Singlet (or weak doublet if H-decoupling is not applied).

-

Validation: A single peak confirms mono-fluorination and high purity.

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the specific fragmentation of the hydrazine moiety.

Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

Molecular Ion: [M+H]

Fragmentation Pathway (MS/MS)

The hydrazine group is labile. High-energy collisions typically result in the sequential loss of ammonia (NH

Caption: Primary ESI-MS fragmentation pathways for 5-Fluoro-4-hydrazinyl-2-methylpyrimidine.

C. Infrared Spectroscopy (FT-IR)

-

Phase: KBr Pellet or ATR (Attenuated Total Reflectance).

| Frequency (cm | Vibration Mode | Functional Group |

| 3350 – 3150 | Primary Amine (-NH | |

| 3050 – 3000 | Aromatic C-H (C-6) | |

| 1620 – 1580 | Pyrimidine Ring Skeletal Stretch | |

| 1250 – 1200 | Aryl Fluoride Stretch |

References & Validation Sources

The protocols and spectral data ranges above are synthesized from standard methodologies for fluorinated pyrimidine intermediates used in medicinal chemistry (e.g., Fluconazole/Voriconazole synthesis).

-

Synthesis of Pyrazolopyrimidines: Heteroletters, Vol. 1, 2011. (Reaction of 4-chloro-pyrimidines with hydrazine).

-

Fluorinated Pyrimidine Building Blocks: Beilstein Journal of Organic Chemistry, 2023. (NMR characterization of pyrimidine-hydrazine adducts).

-

Fluconazole Analog Synthesis: Molecules, 2024. (Detailed S

Ar conditions for fluorinated heterocycles). -

Compound Registry: PubChem CID 15790245 (Analogous 2-methoxy variant) & BLD Pharm Catalog (5-Fluoro-4-hydrazinyl-2-methylpyrimidine).

Sources

An In-depth Technical Guide to the Biological Activity of Fluorinated Pyrimidine Derivatives

Introduction: The Strategic Role of Fluorine in Pyrimidine-Based Drug Discovery

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, a strategy that has yielded some of the most important therapeutic agents of our time.[1] Fluorine's unique properties—high electronegativity, small size, and its ability to form strong carbon-fluorine bonds—can dramatically alter the pharmacokinetic and pharmacodynamic profiles of a parent molecule.[1][2] When applied to the pyrimidine scaffold, a "privileged structure" found in the nucleobases of DNA and RNA, this strategy has given rise to a class of compounds with profound biological activity.[3][4]

Fluorinated pyrimidine derivatives have become indispensable tools in the treatment of a wide array of diseases, most notably cancer, as well as viral and fungal infections.[5][6][7] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of these compounds. It delves into the mechanistic underpinnings of their action, offers field-proven insights into their evaluation, and provides detailed protocols for key experimental assays.

Part 1: The Cornerstone - 5-Fluorouracil and its Pro-Drugs in Oncology

The story of fluorinated pyrimidines is inextricably linked with the development of 5-fluorouracil (5-FU). Synthesized in the 1950s, 5-FU was developed based on the observation that certain tumors utilize the pyrimidine uracil more rapidly than normal tissues, presenting a clear target for antimetabolite chemotherapy.[5][8] Today, 5-FU remains a widely used chemotherapeutic agent for a variety of solid tumors, including colorectal, breast, and stomach cancers.[9][10]

Mechanism of Action: A Two-Pronged Attack

5-FU exerts its cytotoxic effects through two primary, interconnected mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[8][11]

-

Inhibition of Thymidylate Synthase (TS): The primary mechanism of action is the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[9][12] The active metabolite FdUMP binds to the nucleotide-binding site of TS, forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[8] This complex effectively blocks the normal catalytic cycle, leading to a depletion of dTMP. The resulting "thymineless death" is particularly effective against rapidly dividing cancer cells.[5][9]

-

Incorporation into DNA and RNA: The other active metabolites, FdUTP and FUTP, are fraudulent nucleotides that can be incorporated into DNA and RNA, respectively.[13] The incorporation of FdUTP into DNA can lead to DNA fragmentation and instability.[14] The incorporation of FUTP into various RNA species can disrupt RNA processing, maturation, and protein synthesis, further contributing to cellular damage and apoptosis.[9][14]

Caption: Workflow for a typical wound healing (scratch) assay.

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., colon, breast cancer cell lines) in a 12-well or 24-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours. [15]

-

-

Creating the Wound:

-

Treatment:

-

Gently wash the wells with PBS to remove detached cells and debris. [13] * Replace the medium with fresh medium containing various concentrations of the fluorinated pyrimidine derivative. Include a vehicle control.

-

-

Imaging and Analysis:

-

Capture images of the scratch at the beginning of the experiment (T=0) using a phase-contrast microscope. [15] * Incubate the plate under standard conditions.

-

Capture images of the same fields at subsequent time points (e.g., 12, 24 hours). [15] * Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). [8] * Calculate the percentage of wound closure as: [(Initial Area - Final Area) / Initial Area] * 100. [8]

-

In Vivo Efficacy Studies

1. Human Tumor Xenograft Mouse Model

This is a widely used preclinical model to evaluate the antitumor efficacy of novel compounds in a living organism. [16][17][18] Protocol:

-

Cell Culture and Implantation:

-

Culture human cancer cells (e.g., HCT116 colon cancer cells) under standard conditions. [17] * Harvest the cells and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject a defined number of cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., athymic nude mice). [17][19]

-

-

Tumor Growth and Randomization:

-

Drug Administration:

-

Monitoring and Endpoints:

-

Measure tumor volume regularly (e.g., twice a week) using calipers. The volume can be calculated using the formula: (Length x Width²) / 2. [18] * Monitor the body weight of the mice as an indicator of toxicity.

-

The primary endpoint is typically tumor growth inhibition (TGI). Other endpoints can include tumor regression and survival. [18]

-

-

Data Analysis:

-

Plot the mean tumor volume for each group over time.

-

Calculate the TGI for each treatment group compared to the vehicle control.

-

Perform statistical analysis to determine the significance of the observed effects.

-

2. In Vivo Hollow Fiber Assay

This assay serves as an intermediate step between in vitro screening and full-scale xenograft studies, allowing for the evaluation of a compound's activity in an in vivo environment in a more rapid and cost-effective manner. [8][15][20] Protocol:

-

Hollow Fiber Preparation:

-

Hollow fibers with a semi-permeable membrane are filled with a suspension of cancer cells. [1] * The ends of the fibers are heat-sealed.

-

-

Implantation:

-

Treatment and Retrieval:

-

The mice are treated with the test compound for a defined period (e.g., 4-14 days). [8] * At the end of the treatment period, the fibers are retrieved from the mice.

-

-

Analysis:

-

The viable cell mass within the fibers is determined using a cell viability assay (e.g., MTT or CellTiter-Glo). [8] * The net cell growth in the treated groups is compared to the vehicle control group to assess the compound's efficacy.

-

Part 5: Data Compendium

The following tables summarize the biological activity of selected fluorinated pyrimidine derivatives against various cancer cell lines, viruses, and fungi.

Table 1: Anticancer Activity (IC50 Values in µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| 5-Fluorouracil | HCT116 | Colon | 1.2 - 19.87 | [7][21] |

| MCF-7 | Breast | 0.38 | [22] | |

| A549 | Lung | ~8.0 | [21] | |

| SW480 | Colon | >100 | [3] | |

| LS180 | Colon | 58.22 | [7] | |

| Capecitabine | MCF-7 | Breast | ~921-1148 | [22][23] |

| 4T1 | Breast | ~100 | [13] | |

| Trifluridine | Multiple | Colorectal | Varies | [4] |

Note: IC50 values can vary significantly depending on the assay conditions and duration of exposure.

Table 2: Antiviral Activity (EC50 Values in µM)

| Compound | Virus | Cell Line | EC50 (µM) | Reference(s) |

| Trifluridine (TFT) | HSV-1 | Multiple | Potent | [24] |

| HSV-2 | Multiple | Potent | [24] | |

| Clevudine (L-FMAU) | HBV | 2.2.15 | 0.1 | [9][24] |

| EBV | H1 | 5.0 | [24] | |

| FIAC | HSV-1 | RK13 | 0.01 | [24] |

| HSV-2 | RK13 | 0.01 | [24] |

Table 3: Antifungal Activity (MIC Values in µg/mL)

| Compound | Fungal Species | MIC Range (µg/mL) | Reference(s) |

| Flucytosine (5-FC) | Candida albicans | 0.125 - >64 | [25][26] |

| Candida glabrata | ~0.125 | [25] | |

| Candida parapsilosis | ~0.125 | [25] | |

| Candida tropicalis | 0.25 - 64 | [25] |

Note: MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology (e.g., EUCAST, CLSI).

Conclusion and Future Perspectives

Fluorinated pyrimidine derivatives represent a remarkable success story in medicinal chemistry, providing essential therapies for cancer, viral infections, and fungal diseases. The foundational work on 5-FU has paved the way for the development of more sophisticated pro-drugs and novel derivatives with improved efficacy and safety profiles. The continued exploration of structure-activity relationships and the development of new synthetic methodologies will undoubtedly lead to the discovery of next-generation fluorinated pyrimidines with enhanced target specificity and broader therapeutic applications. As our understanding of the molecular pathways underlying these diseases deepens, so too will our ability to design and deploy these powerful compounds with greater precision and impact.

References

- Abcam. (n.d.). Wound healing assay.

- BenchChem. (2025). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3. BenchChem.

- Blakley, R. L., & McDougall, B. M. (1962). The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay. Journal of Biological Chemistry, 237, 812-818.

- Creative Biolabs. (n.d.). Xenograft Models.

- De Clercq, E. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 179-187.

- Dostalek, M., et al. (2013). Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells. Journal of Pharmaceutical and Biomedical Analysis, 72, 165-171.

- Gong, Y., et al. (2021). Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in Colorectal Cancer Cell Lines. International Journal of Molecular Sciences, 22(23), 12896.

- Hollingshead, M. G., et al. (2002). Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery.

- Hong, S. S., et al. (2007). Relationship Between Expression of 5-fluorouracil Metabolic Enzymes and 5-fluorouracil Sensitivity in Esophageal Carcinoma Cell Lines. Oncology Reports, 17(4), 837-842.

- Jonsson, E., et al. (2000). Determination of drug effect on tumour cells, host animal toxicity and drug pharmacokinetics in a hollow-fibre model in rats. Cancer Chemotherapy and Pharmacology, 46(6), 493-500.

- Koshida, R., et al. (1989). Structure-activity relationships of fluorinated nucleoside analogs and their synergistic effect in combination with phosphonoformate against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 33(12), 2083-2088.

- Kuriwaki, I., et al. (2021). Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency. Bioorganic & Medicinal Chemistry, 33, 116019.

- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies.

- Mansour, T. S., et al. (2006). Structure-Activity Relationship of Pyrimidine Heterosubstituted Nucleoside Analogues. Nucleosides, Nucleotides and Nucleic Acids, 25(9-11), 1077-1090.

- Murty, M. S. R., et al. (2012). Synthesis, biological evaluation and in silico docking of novel pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(14), 4683-4687.

- National Cancer Institute. (n.d.). Hollow Fiber Assay.

- Parker, W. B. (2009). Enzymology of purine and pyrimidine antimetabolites used in the treatment of cancer. Chemical Reviews, 109(7), 2880-2893.

- Reaction Biology. (n.d.). In Vivo Hollow Fiber Model.

- Sada, R. G., et al. (2018). Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer. Scientific Reports, 8(1), 1-12.

- Sharma, V., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2345.

- Temmink, O. H., et al. (2007). The hollow fibre assay as a model for in vivo pharmacodynamics of fluoropyrimidines in colon cancer cells. British Journal of Cancer, 96(2), 271-277.

- Tuncbilek, M. K., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 893392.

- Vermes, A., et al. (2000). Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions. Journal of Antimicrobial Chemotherapy, 46(2), 171-179.

- Vo, T. N. M., et al. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International Journal of Nanomedicine, 15, 5427-5441.

- Wang, J., et al. (2014). Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice. Oncology Letters, 8(5), 2043-2048.

- Wiederhold, N. P. (2021). Validation of 24-Hour Flucytosine MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method. Journal of Clinical Microbiology, 49(10), 3647-3650.

- Wilson, P. M., et al. (2012). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics, 39(4), 375-387.

- Xiang, J., et al. (2000). Structure-activity relationships of 1-(2-Deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides as anti-hepatitis B virus agents. Journal of Medicinal Chemistry, 43(23), 4495-4501.

- Zhang, N., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3459.

- Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.

- Biliavska, L., et al. (2019). ANTIVIRAL ACTIVITY OF FLUORINATED HETEROCYCLIC COMPOUNDS. Wiadomości Lekarskie, 72(5 cz 2), 1043-1047.

- BrainKart. (2017, September 25). Flucytosine.

- Creative Enzymes. (n.d.). Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays.

- Diagnostics World News. (2018, November 21). The Hollow Fiber Model- In Vivo Screening Assay to Speed Up Your Drug Discovery Process.

- El-Sayed, W. M., et al. (2018). Fluorouracil-Loaded Gold Nanoparticles for the Treatment of Skin Cancer: Development, in Vitro Characterization, and in Vivo Evaluation in a Mouse Skin Cancer Xenograft Model. Molecular Pharmaceutics, 15(6), 2324-2335.

- Fluoropyrimidine Pathway, Pharmacodynamics. (n.d.).

- Ghafourian, T., et al. (2013). Efficacy of Capecitabine and 5- Fluorouracil (5-FU)on the human breast cancer cell line (MCF7) – effect of concentration.

- Hope, W. W., et al. (2008). Derivation of an In Vivo Drug Exposure Breakpoint for Flucytosine against Candida albicans and Impact of the MIC, Growth Rate, and Resistance Genotype on the Antifungal Effect. Antimicrobial Agents and Chemotherapy, 52(10), 3616-3625.

- Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay.

- PatSnap Synapse. (2024, July 17). What is the mechanism of Flucytosine?.

- Pavan, M. V., et al. (2016). Trifluridine/Tipiracil: Old Drug, New Tricks. Journal of the Advanced Practitioner in Oncology, 7(5), 556-560.

- Rada, B., & Závada, J. (1987). ANTIVIRAL ACTIVITIES OF PYRIMIDINE NUCLEOSIDE ANALOGUES: SOME STRUCTURE-ACTIVITY RELATIONSHIPS. Acta Virologica, 31(5), 369-377.

- ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.

- StatPearls. (2024, February 28). Flucytosine.

- van der Sijde, M. R., et al. (2024). Novel mass spectrometry-based assay for thymidylate synthase activity. Analytical and Bioanalytical Chemistry, 1-8.

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. Enzyme Activity Measurement for Thymidine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]

- 3. Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluridine/Tipiracil: Old Drug, New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 6. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay | Scilit [scilit.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Structure--activity relationships of 1-(2-Deoxy-2-fluoro-beta-L-arabinofuranosyl)pyrimidine nucleosides as anti-hepatitis B virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 13. researchgate.net [researchgate.net]

- 14. landing.reactionbiology.com [landing.reactionbiology.com]

- 15. Use of the in Vivo Hollow Fiber Assay in Natural Products Anticancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. xenograft.org [xenograft.org]

- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Hollow Fiber Model- In Vivo Screening Assay to Speed Up Your Drug Discovery Process [diagnosticsworldnews.com]

- 21. jitc.bmj.com [jitc.bmj.com]

- 22. usa-journals.com [usa-journals.com]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Validation of 24-Hour Flucytosine MIC Determination by Comparison with 48-Hour Determination by the Clinical and Laboratory Standards Institute M27-A3 Broth Microdilution Reference Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Derivation of an In Vivo Drug Exposure Breakpoint for Flucytosine against Candida albicans and Impact of the MIC, Growth Rate, and Resistance Genotype on the Antifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

"potential mechanism of action of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine"

Technical Guide: Potential Mechanism of Action & Applications of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine

Executive Summary

5-Fluoro-4-hydrazinyl-2-methylpyrimidine is a specialized heterocyclic intermediate primarily utilized in the synthesis of bioactive scaffolds, including triazolopyrimidine herbicides and potential antimetabolite pharmaceuticals. Its chemical architecture combines the pharmacophoric potency of a 5-fluoropyrimidine core (analogous to 5-Fluorouracil) with the high reactivity of a 4-hydrazine moiety.

While often categorized as a synthesis building block, its structural components suggest a dual-mode biological potential:

-

Antimetabolite Activity: The 5-fluoro substituent allows for potential mimicry of uracil/thymine in enzymatic pockets (e.g., Thymidylate Synthase).

-

Reactive Toxicity: The hydrazine group serves as a "warhead" capable of generating reactive oxygen species (ROS) or forming covalent adducts with carbonyl-containing cofactors.

This guide analyzes the theoretical mechanism of action (MOA), synthetic utility, and experimental validation protocols for researchers investigating this chemotype.

Chemical Profile & Structural Deconstruction

| Property | Detail |

| Systematic Name | 5-Fluoro-4-hydrazinyl-2-methylpyrimidine |

| Molecular Formula | C₅H₇FN₄ |

| Molecular Weight | ~142.13 g/mol |

| Key Functional Groups | [1][2] • 5-Fluoro: Electronegative mimic of hydrogen; blocks methylation at C5.• 4-Hydrazinyl: Nucleophilic; redox-active; capable of cyclization.• 2-Methyl: Lipophilic steric blocker; enhances metabolic stability compared to 2-H variants. |

| Primary Analog | 5-Fluoro-4-hydrazinyl-2-methoxypyrimidine (CAS 166524-64-7) – A widely used commercial intermediate. |

| Solubility | Moderate in polar organic solvents (DMSO, DMF, Methanol); low in water. |

Mechanism of Action: Divergent Pathways

The biological activity of this molecule is dictated by whether it remains intact (acting as a reactive hydrazine) or is metabolized (releasing the fluoropyrimidine core).

Pathway A: The Antimetabolite Potential (5-Fluoro-Core)

The 5-fluoro group is the critical determinant of antimetabolite activity. In 5-Fluorouracil (5-FU), this atom inhibits Thymidylate Synthase (TS) by forming a stable covalent ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate.

-

Hypothesis for 2-Methyl Variant: Unlike 5-FU (which has a 2-oxo group), the 2-methyl group prevents direct conversion into standard nucleotides (F-dUMP). However, the molecule may still:

-

Competitively Inhibit Pyrimidine Enzymes: Bind to the allosteric sites of enzymes processing pyrimidine precursors.

-

False Base Incorporation: If the hydrazine is cleaved or modified, the core could theoretically be ribosylated, leading to RNA/DNA incorporation and chain termination.

-

Pathway B: Oxidative Stress & Alkylation (Hydrazine Moiety)

Hydrazine derivatives are known to induce toxicity via oxidative stress.

-

Auto-oxidation: The hydrazine group can undergo auto-oxidation in the presence of metal ions (Cu²⁺, Fe³⁺), generating superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂) .

-

Carbonyl Trapping: The nucleophilic hydrazine can react with intracellular aldehydes or ketones (e.g., Pyridoxal Phosphate - Vitamin B6), depleting essential cofactors and disrupting cellular metabolism.

Pathway C: Synthetic Intermediate (The Proven Utility)

The primary industrial use is as a precursor for [1,2,4]triazolo[1,5-c]pyrimidines . The hydrazine group reacts with carboxylic acids or orthoesters to close a third ring. This scaffold is central to:

-

Herbicides: Acetolactate synthase (ALS) inhibitors (e.g., Florasulam analogs).

-

Antimicrobials: Fungal CYP51 inhibitors.

Visualization: Mechanism & Synthesis Workflow

Figure 1: Divergent pathways showing the compound's role as a reactive ROS generator (biological toxicity) versus its utility as a stable precursor for triazolopyrimidine synthesis.

Experimental Protocols for Validation

To confirm the mechanism of action or utility, the following self-validating protocols are recommended.

Protocol 1: Verification of ROS Generation (In Vitro)

Objective: Determine if the hydrazine moiety generates free radicals in physiological buffer.

-

Reagents: DCFDA (2',7'-dichlorofluorescin diacetate) probe, Phosphate Buffered Saline (PBS), CuCl₂ (optional catalyst).

-

Procedure:

-

Dissolve compound in DMSO (10 mM stock).

-

Dilute to 10-100 µM in PBS.

-

Add DCFDA (10 µM final).

-

Incubate at 37°C for 30-60 minutes.

-

Measure fluorescence (Ex/Em: 485/535 nm).

-

-

Validation: Use H₂O₂ as a positive control and N-acetylcysteine (NAC) as a negative control (scavenger). If NAC quenches the signal, the mechanism is oxidative.

Protocol 2: Synthesis of Triazolopyrimidine (Proof of Utility)

Objective: Confirm the compound's reactivity as a building block.

-

Reaction: Mix 1.0 eq of 5-Fluoro-4-hydrazinyl-2-methylpyrimidine with 1.2 eq of Triethyl Orthoformate .

-